![molecular formula C17H20N4O4 B2677333 1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxamide CAS No. 688773-87-7](/img/structure/B2677333.png)
1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxamide
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Description
The compound “1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxamide” belongs to the class of quinazoline-2,4-diones . Quinazoline-2,4-diones are remarkable and interesting heterocyclic compounds because of their pharmacological and biological properties .
Synthesis Analysis
The synthesis of quinazoline-2,4-diones involves a one-pot three-component process. This process is carried out under catalyst- and solvent-free conditions using microwave irradiation . The crude product is obtained by filtration and then washed in sequence with water and EtOAc to give a solid, which is recrystallized from the mixture solution of acetone and water .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using 1H NMR and 13C NMR . The 1H NMR (CDCl3, 300 Mz) δ: 3.43 (s, 3H, N–CH3), 7.26 (t, J = 12 Hz, 1H, quinazolone-6-H), 7.41 (d, J = 12 Hz, 1H, quinazolone-5-H), 7.75 (t, J = 15 Hz, 1H, quinazolone-7-H), 7.98 (d, J = 6 Hz, 1H, quinazolone-8-H), 11.54 (s, 1H, CO–NH). The 13C NMR (75 MHz, CDCl3) δ: 32.9 (N–CH3), 115.1 (8-C), 116.2 (10-C), 124.1 (6-C), 127.5 (5-C), 132.6 (7-C), 136.6 (9-C), 152.2 (2-C=O), 158.1 (4-C=O) .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its synthesis process and molecular structure. The compound is obtained as a white powder solid with a melting point of 278–279 °C .Future Directions
The future directions for this compound could involve exploring its antidiabetic activity, as this is rarely explored for quinazoline-2,4-diones . Additionally, further studies could be conducted to understand its mechanism of action and to explore its potential in various therapeutic applications .
properties
IUPAC Name |
1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c18-15(23)11-5-8-20(9-6-11)14(22)7-10-21-16(24)12-3-1-2-4-13(12)19-17(21)25/h1-4,11H,5-10H2,(H2,18,23)(H,19,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQDOUKVQJAIAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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